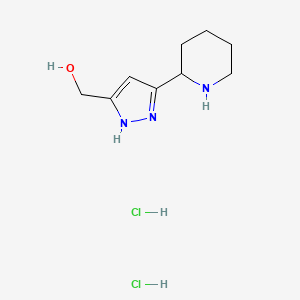
(5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride
Vue d'ensemble
Description
(5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride, also known as 5-P-2-P-M-DHC, is a small molecule that has attracted attention from scientists in many fields due to its potential applications. 5-P-2-P-M-DHC has been studied for its potential use in drug development, its ability to act as a catalyst for certain reactions, and its potential application in the synthesis of other molecules. In
Applications De Recherche Scientifique
Molecular Interaction and Receptor Binding
(5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride is structurally related to compounds that have been studied for their interaction with cannabinoid receptors, such as the CB1 receptor. A related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, has been analyzed for its binding interactions, providing insights into the steric and electrostatic requirements for receptor binding. This knowledge could be useful for understanding the interaction of (5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride with similar receptors or binding sites (Shim et al., 2002).
Chemical Synthesis and Structural Analysis
Research on compounds with similar structural features involves synthetic strategies and structural analysis. Novel compounds related to the pyrazole and piperidine chemical space, such as 7-Arylidene-3,3a,4,5,6,7-(hexahydro-5-(2-ethoxyethyl)-2-phenyl-3-aryl-2H-pyrazolo[4,3-c]pyridines, have been synthesized and structurally characterized, providing a framework that might be relevant for synthesizing and analyzing (5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride (Koshetova et al., 2022).
Biological Activities and Applications
Compounds in the pyrazole and piperidine class have demonstrated a range of biological activities, potentially indicating the types of activities that (5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride might possess:
- Antimicrobial and Antioxidant Properties : Compounds with the pyrazolyl-chromen structure have been synthesized and evaluated for their antimicrobial and antioxidant activities, hinting at possible similar properties for the compound (Hatzade et al., 2008).
- Antimicrobial and Phytotoxic Screening : Derivatives with pyrazoline structures have been evaluated for their antimicrobial and phytotoxic properties, suggesting potential applications in these areas for related compounds (Mumtaz et al., 2015).
Propriétés
IUPAC Name |
(3-piperidin-2-yl-1H-pyrazol-5-yl)methanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c13-6-7-5-9(12-11-7)8-3-1-2-4-10-8;;/h5,8,10,13H,1-4,6H2,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIWOELGGYGLFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NNC(=C2)CO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



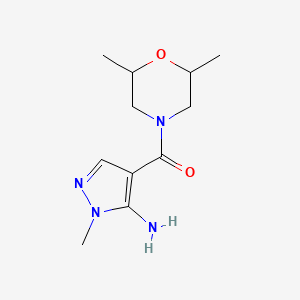

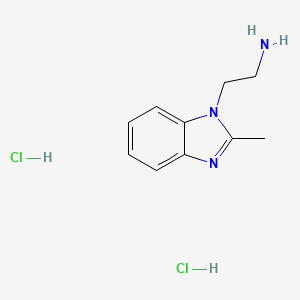
![4-{[(4-Chlorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1454988.png)
![3,7,15-Triazadispiro[5.1.5^{8}.2^{6}]pentadecan-14-one](/img/structure/B1454992.png)


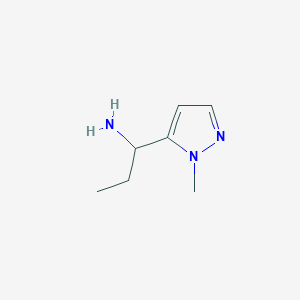
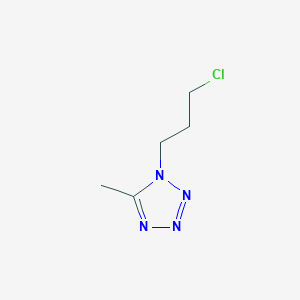


![2-[Ethyl(methyl)amino]-1-propanol](/img/structure/B1455004.png)

![[4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid](/img/structure/B1455008.png)